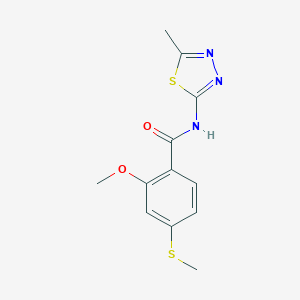![molecular formula C19H20ClN3O2 B505724 4-chloro-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B505724.png)
4-chloro-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide is a chemical compound with a complex structure, often used in various scientific research applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide involves several steps. One common method includes the reaction of 4-chlorobenzoyl chloride with 2-aminobenzamide in the presence of a base such as triethylamine. This reaction typically occurs at room temperature and results in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Scientific Research Applications
4-chloro-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-{4-[(4-methylpiperazin-1-yl)phenyl]benzamide
- 4-chloro-2-[(4-methyl-1-piperazinyl)carbonyl]phenyl methyl ether hydrochloride
Uniqueness
4-chloro-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in scientific research .
Properties
Molecular Formula |
C19H20ClN3O2 |
|---|---|
Molecular Weight |
357.8g/mol |
IUPAC Name |
4-chloro-N-[2-(4-methylpiperazine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C19H20ClN3O2/c1-22-10-12-23(13-11-22)19(25)16-4-2-3-5-17(16)21-18(24)14-6-8-15(20)9-7-14/h2-9H,10-13H2,1H3,(H,21,24) |
InChI Key |
IDTJBFFJYQWZDC-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-4-(2-bromophenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B505642.png)
![6-Amino-4-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B505643.png)
![6-Amino-4-(2-methoxyphenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B505647.png)
![6-Amino-3-(4-methylphenyl)-4-(4-propoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B505648.png)
![1-(9H-CARBAZOL-9-YL)-2-[(3,4-DIMETHYLPHENYL)AMINO]ETHAN-1-ONE](/img/structure/B505649.png)
![2-[butyl(methyl)amino]-N-[2-(dimethylamino)-4-quinolinyl]acetamide](/img/structure/B505650.png)
![4,6-dimethyl-2-oxo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-2H-pyran-5-carboxamide](/img/structure/B505651.png)
![6-Amino-4-[4-(diethylamino)phenyl]-3-(4-isobutylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B505653.png)
![6-Amino-3-(2,4-dimethylphenyl)-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B505654.png)
![1-{[N-(4-chlorophenyl)carbamoyl]methyl}piperidine-4-carboxamide](/img/structure/B505656.png)
![1-[2-(4-morpholinyl)ethyl]chromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B505660.png)
![1-{[4-(2-Chlorophenyl)-5-methyl-3-isoxazolyl]carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B505661.png)

![1-(2,3-Dimethylphenyl)-4-[2-methoxy-4-(methylsulfanyl)benzoyl]piperazine](/img/structure/B505664.png)
